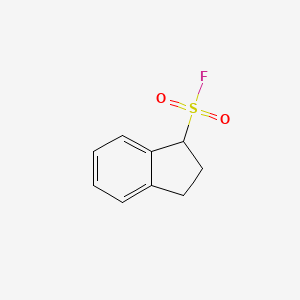

2,3-dihydro-1H-indene-1-sulfonyl fluoride

Descripción

2,3-Dihydro-1H-indene-1-sulfonyl fluoride (CAS: 2172145-34-3) is a bicyclic sulfonyl fluoride derivative with the molecular formula C₉H₉FO₂S (molecular weight: 200.23 g/mol). Its structure consists of a partially saturated indene ring system (2,3-dihydro-1H-indene) with a sulfonyl fluoride (-SO₂F) group at the 1-position. Key identifiers include:

Sulfonyl fluorides are valued in chemical synthesis and drug discovery for their stability and selective reactivity, particularly in covalent inhibitor design and "click chemistry" applications.

Propiedades

IUPAC Name |

2,3-dihydro-1H-indene-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAFXXDOKYLQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2,3-dihydro-1H-indene-1-sulfonyl fluoride can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene with sulfonyl fluoride reagents under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Análisis De Reacciones Químicas

2,3-Dihydro-1H-indene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acid.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2,3-Dihydro-1H-indene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,3-dihydro-1H-indene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biological pathways and processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 1- vs. 2-Sulfonyl Fluoride

Structural differences lead to distinct physicochemical properties:

Key Insight : Positional isomerism affects molecular shape and adduct stability, influencing analytical detection (e.g., ion mobility spectrometry) .

Functional Group Analogues

Sulfonyl Chloride Derivative

2,3-Dihydro-1H-indene-1-sulfonyl chloride (CAS 856642-17-6) replaces fluorine with chlorine:

| Property | Sulfonyl Fluoride | Sulfonyl Chloride |

|---|---|---|

| Reactivity | Hydrolytically stable | Highly reactive, prone to hydrolysis |

| Applications | Covalent inhibitors | Intermediate in synthesis |

Key Insight : Sulfonyl chlorides are more reactive but less stable, limiting their use in biological systems compared to sulfonyl fluorides .

Sulfonamide Derivative

2,3-Dihydro-1H-indene-1-sulfonamide (CAS 54949-92-7) replaces fluoride with an amine group:

| Property | Sulfonyl Fluoride | Sulfonamide |

|---|---|---|

| Biological Activity | Limited data | Antineoplastic potential (see LY186641) |

| Pharmacokinetics | Not studied | Long terminal half-life (~31 h) |

Substituted Indene Derivatives

5-Sulfonamide Anticancer Agent (LY186641)

N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641) highlights the impact of substituent position:

- Molecular Formula : C₁₆H₁₄ClN₃O₃S

- Key Findings :

| Property | 1-Sulfonyl Fluoride | LY186641 (5-Sulfonamide) |

|---|---|---|

| Therapeutic Potential | Underexplored | Limited efficacy in Phase I |

| Toxicity Profile | Unknown | Methemoglobinemia, anemia |

Key Insight : Substituent position (1 vs. 5) and functional group (fluoride vs. sulfonamide) critically influence biological activity and toxicity .

Actividad Biológica

2,3-Dihydro-1H-indene-1-sulfonyl fluoride (CAS No. 2172145-34-3) is a sulfonyl fluoride compound with significant potential in biological research due to its unique structure and reactivity. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C9H9FO2S

- Molecular Weight : 200.23 g/mol

- IUPAC Name : 2,3-dihydro-1H-indene-1-sulfonyl fluoride

- Canonical SMILES : C1CC2=CC=CC=C2C1S(=O)(=O)F

The biological activity of 2,3-dihydro-1H-indene-1-sulfonyl fluoride primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of various enzymatic activities, affecting numerous biological pathways. The sulfonyl fluoride group is particularly reactive, allowing it to participate in diverse biochemical reactions.

Enzyme Inhibition

Research indicates that 2,3-dihydro-1H-indene-1-sulfonyl fluoride can inhibit specific enzymes by covalently modifying active site residues. This property is particularly useful in the development of chemical probes for studying enzyme functions and pathways.

| Enzyme Target | Effect of Compound | Reference |

|---|---|---|

| Cereblon (CRBN) | Covalent binding leading to inhibition | |

| Various proteases | Inhibition through active site modification |

Case Studies

- Cereblon Interaction : A study developed sulfonyl fluoride probes that engage the cereblon E3 ubiquitin ligase complex. These probes demonstrated varying binding potencies and highlighted the potential for 2,3-dihydro-1H-indene-1-sulfonyl fluoride in probing cellular mechanisms involving CRBN .

- Chemical Probes Development : Further research into structure–activity relationships revealed that modifications to the sulfonyl fluoride structure could enhance binding affinity and selectivity for specific protein targets, showcasing its utility in drug discovery .

Applications in Research

The compound serves as a versatile tool in both organic synthesis and biological research:

- Medicinal Chemistry : It is being investigated as a potential pharmaceutical intermediate due to its reactivity and ability to modify biological macromolecules.

- Chemical Biology : Its role as a chemical probe allows researchers to dissect complex biological systems by selectively inhibiting target proteins.

Comparison with Related Compounds

When compared to other sulfonyl fluoride compounds like methanesulfonyl fluoride and benzenesulfonyl fluoride, 2,3-dihydro-1H-indene-1-sulfonyl fluoride exhibits distinct reactivity patterns due to its unique dihydroindene structure. This may confer different biological activities and applications.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1H-indene-1-sulfonyl fluoride | Dihydroindene structure | Enzyme inhibition, chemical probe |

| Methanesulfonyl fluoride | Simple structure | General enzyme inhibition |

| Benzenesulfonyl fluoride | Aromatic structure | Broad spectrum enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.